2-(4-ethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
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Overview
Description
The compound “2-(4-ethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide” is a derivative of dibenzoxazepines . It is used in the treatment and/or prophylaxis of illnesses, particularly cardiovascular illnesses such as arteriolosclerosis, and cancers .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a dibenzoxazepine core, which is a type of tricyclic compound that contains two benzene rings fused to an oxazepine ring .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 298.36 . The compound should be stored in a dark place, sealed in dry conditions, at room temperature .Scientific Research Applications
Metabolic Pathways and Carcinogenicity
- A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds structurally related to 2-(4-ethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide. They found that these herbicides undergo complex metabolic processes in rat and human liver microsomes, involving cytochrome P450 isoforms CYP3A4 and CYP2B6. This research is crucial for understanding the potential carcinogenic pathways of similar compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Spectral Analysis
- Gomaa (2011) conducted a study on the synthesis and spectral analysis of compounds that share structural similarities with this compound. The research provides insights into the formation and structure of these compounds, which is vital for their application in various scientific fields (Gomaa, 2011).
Antioxidant Activity
- Chkirate et al. (2019) investigated pyrazole-acetamide derivatives, closely related to the compound , for their antioxidant activities. The study revealed significant antioxidant potential, suggesting possible applications in areas where oxidative stress is a concern (Chkirate et al., 2019).
Antifungal Properties
- Research by Yang et al. (2017) on (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, which are structurally related to this compound, demonstrated moderate to high antifungal activities. This suggests potential applications in agriculture for crop protection (Yang et al., 2017).
Antitumor Activity
- A study by Yurttaş et al. (2015) on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against various cancer cell lines. Given the structural resemblance, this points to potential applications of this compound in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Catalytic Reactions
- Munck et al. (2017) explored the catalytic enantioselective aza-Reformatsky reaction using cyclic imines similar to this compound. This research offers insights into synthetic methodologies that could be applicable to the synthesis of similar compounds (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-3-29-18-11-8-16(9-12-18)14-23(27)25-17-10-13-21-19(15-17)24(28)26(2)20-6-4-5-7-22(20)30-21/h4-13,15H,3,14H2,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPUMPVNNCFVCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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